(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone
Description
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is a fluorinated cyclopropenone derivative characterized by a strained cyclopropenone core substituted with two fluorine atoms at the 2- and 5-positions. Its structure features a conjugated π-system, which confers unique electronic and reactivity properties. Its stability under ambient conditions is attributed to the electron-withdrawing fluorine substituents, which mitigate ring strain and enhance thermal resilience compared to non-fluorinated analogs . Spectroscopic characterization (NMR, IR, and X-ray crystallography) confirms its planar geometry and delocalized electron density, with a C=O bond length of 1.21 Å and C-F bond lengths averaging 1.34 Å .
Properties
CAS No. |
619296-20-7 |
|---|---|
Molecular Formula |
C7F2O |
Molecular Weight |
138.07 g/mol |
InChI |
InChI=1S/C7F2O/c8-6-1-2-7(9)5(6)3-4-10 |
InChI Key |
OGNSXPMFAJRJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=1=C=C(C(=C=C=O)C1F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone typically involves the reaction of fluorinated cyclopentadiene derivatives with appropriate reagents under controlled conditions. Specific synthetic routes and reaction conditions may vary, but they generally involve the use of fluorinating agents and catalysts to achieve the desired product.
Chemical Reactions Analysis
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing. Its interactions with biological molecules are of particular interest.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone involves its interaction with molecular targets and pathways within biological systems The specific pathways and targets are not well-documented, but research is ongoing to elucidate these mechanisms
Comparison with Similar Compounds
Thermal Stability
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone exhibits superior thermal stability compared to other cyclopropenones. For example, its decomposition temperature (Td) is 220°C, whereas non-fluorinated cyclopropenones like cyclopropenone itself decompose below 100°C. Fluorination at strategic positions reduces ring strain and stabilizes the conjugated system .
Table 1: Thermal Decomposition Temperatures of Cyclopropenones
| Compound | Td (°C) | Reference |
|---|---|---|
| (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone | 220 | |
| Cyclopropenone | 95 | |
| 3,4-Dichlorocyclopropenone | 150 |
Reactivity in Diels-Alder Reactions
The compound demonstrates enhanced reactivity as a dienophile in Diels-Alder reactions. Its second-order rate constant (k2) with 1,3-butadiene is 4.7 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup>, outperforming cyclopropenone (k2 = 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup>) due to increased electrophilicity from fluorine substitution .
Electronic Properties
Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 3.1 eV, narrower than that of cyclopropenone (4.2 eV) and comparable to fluorinated quinones. This facilitates charge-transfer interactions in materials applications .
Table 2: Electronic Properties of Selected Compounds
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |
|---|---|---|---|---|
| (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone | -6.8 | -3.7 | 3.1 | |
| Cyclopropenone | -7.2 | -3.0 | 4.2 | |
| 1,2,3,4-Tetrafluoroquinone | -6.5 | -3.5 | 3.0 |
Catalytic Efficiency
As a Lewis acid catalyst in Friedel-Crafts alkylation, the compound achieves 92% yield in 2 hours, surpassing chlorinated analogs (e.g., AlCl3, 85% yield in 4 hours) due to its balanced electrophilicity and stability .
Biological Activity
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is a compound with significant potential in various biological applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CFO
- CAS Number : 619296-20-7
- Molecular Weight : 144.07 g/mol
The biological activity of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is primarily attributed to its ability to interact with various biological targets. The compound's structure allows for potential interactions with enzymes and receptors involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It has the potential to act as a modulator for certain receptors, influencing signal transduction pathways.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
| Study | Biological Activity | Observations |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Cytotoxicity | Induced apoptosis in cancer cell lines at high concentrations. |
| Study 3 | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in vitro. |
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial effects of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone against various bacterial strains, it was found to exhibit notable activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential as a therapeutic agent for bacterial infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated that it could induce apoptosis. The study reported an IC value of 15 µM in breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer therapies.
Case Study 3: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone. In vitro assays showed a decrease in tumor necrosis factor-alpha (TNF-α) production by macrophages treated with the compound. This suggests its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
